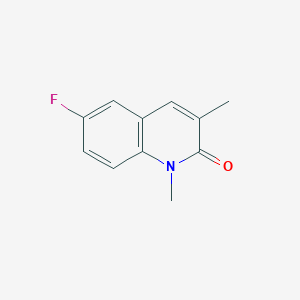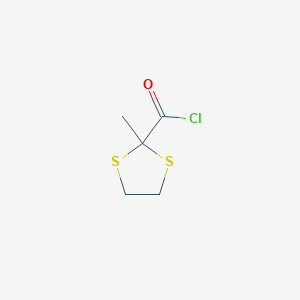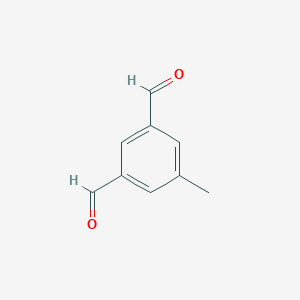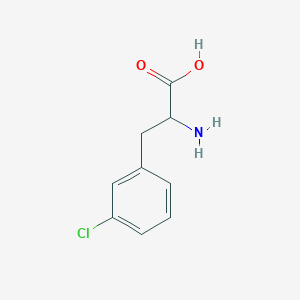
6-Fluoro-1,3-dimethylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-1,3-dimethylquinolin-2(1H)-one is a chemical compound that belongs to the quinoline family. It is a yellow powder that is soluble in organic solvents. This compound has gained significant attention due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
作用機序
The mechanism of action of 6-Fluoro-1,3-dimethylquinolin-2(1H)-one is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes or receptors in the body. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines.
生化学的および生理学的効果
The biochemical and physiological effects of 6-Fluoro-1,3-dimethylquinolin-2(1H)-one are diverse and depend on the specific application. In general, it has been reported to exhibit cytotoxic, anti-inflammatory, and antimicrobial effects. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi.
実験室実験の利点と制限
One of the main advantages of 6-Fluoro-1,3-dimethylquinolin-2(1H)-one is its versatility in terms of its potential applications. It can be used in various fields, including medicinal chemistry, material science, and organic synthesis. Another advantage is its relatively low toxicity compared to other chemical compounds. However, there are also some limitations to its use in lab experiments. For example, it can be difficult to obtain high yields of the compound due to the complex synthesis process. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments that target specific pathways or enzymes.
将来の方向性
There are several future directions for research on 6-Fluoro-1,3-dimethylquinolin-2(1H)-one. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Another direction is to explore its potential as a material for organic electronics and optoelectronics. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis process for higher yields and purity.
合成法
The synthesis of 6-Fluoro-1,3-dimethylquinolin-2(1H)-one can be achieved through several methods. One of the most common methods is the Friedlander synthesis, which involves the reaction of 2-aminobenzophenone with a ketone or aldehyde in acidic conditions. Another method involves the reaction of 2-aminobenzophenone with a halogenated acetic acid in the presence of a reducing agent. The yield of the synthesis can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
科学的研究の応用
6-Fluoro-1,3-dimethylquinolin-2(1H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. In one study, 6-Fluoro-1,3-dimethylquinolin-2(1H)-one was found to inhibit the growth of human breast cancer cells by inducing apoptosis. In another study, it was shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, 6-Fluoro-1,3-dimethylquinolin-2(1H)-one has been reported to exhibit antibacterial and antifungal activities against various strains of bacteria and fungi.
特性
CAS番号 |
131610-12-3 |
|---|---|
製品名 |
6-Fluoro-1,3-dimethylquinolin-2(1H)-one |
分子式 |
C11H10FNO |
分子量 |
191.2 g/mol |
IUPAC名 |
6-fluoro-1,3-dimethylquinolin-2-one |
InChI |
InChI=1S/C11H10FNO/c1-7-5-8-6-9(12)3-4-10(8)13(2)11(7)14/h3-6H,1-2H3 |
InChIキー |
PRRLHCXUXOEJPF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=CC(=C2)F)N(C1=O)C |
正規SMILES |
CC1=CC2=C(C=CC(=C2)F)N(C1=O)C |
同義語 |
2(1H)-Quinolinone,6-fluoro-1,3-dimethyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B162602.png)









![2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B162618.png)

